(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
Overview
Description
(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a naphthalene moiety, an ethylidene group, and a thiophene carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the reaction of naphthalene derivatives with ethylidene and thiophene carboxylate precursors. One common method involves the condensation of 1-naphthylamine with ethylidene thiophene-2-carboxylate under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO 2-CYCLOHEXYLACETATE: This compound shares a similar structure but with a cyclohexylacetate group instead of a thiophene carboxylate.
(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO 2-PHENYLACETATE: Another similar compound, differing by the presence of a phenylacetate group.
Uniqueness
The uniqueness of (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE lies in its combination of a naphthalene moiety with a thiophene carboxylate group. This structural arrangement imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-16(19-21-17(20)15-9-4-10-22-15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYVLVWVLPXXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC=CS3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC=CS3)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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